molecular formula C9H11N3OS B1483956 1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol CAS No. 2091617-39-7

1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Cat. No. B1483956
CAS RN: 2091617-39-7
M. Wt: 209.27 g/mol
InChI Key: PCXSDKLIYNBDKQ-UHFFFAOYSA-N
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Description

Thiophene-2-ethylamine is an aromatic amine . It is a part of the Acros Organics product portfolio .


Synthesis Analysis

Thiophene-2-ethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .


Molecular Structure Analysis

The molecular formula of thiophene-2-ethylamine is C6H9NS . The InChI Key is HVLUYXIJZLDNIS-UHFFFAOYSA-N . The SMILES string is C1=CSC(=C1)CCN .


Physical And Chemical Properties Analysis

Thiophene-2-ethylamine is a liquid . It has a molecular weight of 127.21 g/mol . The boiling point is between 103.0°C to 105.0°C (15.0 mmHg) or 200-201 °C/750 mmHg . The refractive index is between 1.5490 to 1.5510 or 1.551 (lit.) . The density is 1.087 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antidepressant Activity

Research into thiophene-based pyrazolines has shown promising applications in the field of antidepressant medication. A study demonstrated that derivatives synthesized from thiophene and pyrazoline compounds exhibited significant antidepressant activity. Specifically, one derivative reduced immobility time in both forced swimming and tail suspension tests, indicating its potential as a therapeutic agent for depression. These findings suggest that compounds with a thiophene-based pyrazoline structure may be valuable in developing new antidepressant drugs (Mathew, Suresh, & Anbazhagan, 2014).

Antitumor and Antimicrobial Applications

Thiophene-based compounds have also shown promise in antitumor and antimicrobial applications. One study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines. This indicates the potential of thiophene-based compounds in cancer treatment (Gomha, Edrees, & Altalbawy, 2016). Additionally, thiophene incorporating pyrazolone moieties were synthesized and evaluated for their antitumor activity, with some compounds exhibiting good activity. These compounds were also applied as disperse dyes on polyester fabric, indicating their versatility (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).

Another study focused on the synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties, including the thiophene-2-yl-pyrazole, and evaluated their antimicrobial activity. The findings suggested that the antimicrobial activity of these compounds was dependent on the Schiff base moiety, with no cytotoxic activity observed, highlighting their potential use in antimicrobial applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Anti-inflammatory and Antibacterial Studies

The synthesis of novel 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles and their structural characterization were explored, with some compounds demonstrating excellent anti-inflammatory activity and antibacterial inhibitory potency in enzyme-based assays. This research underscores the potential of thiophene-pyrazol-tetrazole derivatives in the development of new anti-inflammatory and antibacterial agents (Kumbar, Kamble, Dasappa, Bayannavar, Khamees, Mahendra, Joshi, Dodamani, Rasal, & Jalalpure, 2018).

Safety and Hazards

Thiophene-2-ethylamine causes severe skin burns and eye damage . If swallowed, rinse mouth. Do not induce vomiting. Wear protective gloves/protective clothing/eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present .

properties

IUPAC Name

2-(2-aminoethyl)-5-thiophen-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-3-4-12-9(13)6-7(11-12)8-2-1-5-14-8/h1-2,5-6,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXSDKLIYNBDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)N(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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